6-Hydroxyisonicotinic acid N-oxide
Description
Contextualization within the Pyridine (B92270) N-oxide Class of Compounds
Pyridine N-oxides are a class of aromatic heterocyclic compounds derived from pyridines. The defining feature is the N-O bond, which significantly alters the electronic properties of the parent pyridine ring. chemtube3d.com This N-oxidation leads to a molecule with a high dipole moment and a chemistry distinct from pyridine itself. scripps.edu The N-oxide group acts as an internal Lewis base, and the oxygen atom can donate electron density back into the ring, activating the positions ortho (2,6) and para (4) to the nitrogen for both electrophilic and nucleophilic substitution. chemtube3d.com
6-Hydroxyisonicotinic acid N-oxide fits within this class as a multifunctional derivative. The presence of the N-oxide group is expected to influence the acidity of the carboxylic acid and the phenolic hydroxyl group, as well as the reactivity of the pyridine ring itself. The N-oxide moiety is known to be a strong hydrogen bond acceptor, a property that can influence molecular recognition and crystal packing. vulcanchem.com Furthermore, pyridine N-oxides have been investigated as ligands in coordination chemistry and as catalysts. scripps.edu The combination of the N-oxide, hydroxyl, and carboxylate functionalities in one molecule suggests its potential as a versatile chelating agent for metal ions. justia.com
Significance in Heterocyclic Chemistry Research
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with pyridine derivatives being particularly prominent. The introduction of an N-oxide group is a common strategy to modify the biological activity, solubility, and metabolic profile of a parent N-heterocycle. vulcanchem.com Historically, heterocyclic N-oxides were often seen merely as metabolic byproducts, but they are now recognized as a valuable scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. vulcanchem.com
The significance of this compound in this context, while not extensively documented, can be inferred from its structure. The hydroxypyridine core is a known structural motif in various biologically active compounds. For instance, related hydroxypyridine N-oxides have been studied for their ability to chelate iron, suggesting potential applications in treating iron overload disorders. The parent compound, 6-hydroxynicotinic acid, is a known metabolite in the bacterial degradation of nicotinic acid, indicating that the core structure is recognized by biological systems. acs.orgresearchgate.net The N-oxidation of this structure could therefore lead to new derivatives with unique biological activities or improved pharmacological properties. Its potential use as a precursor for more complex heterocyclic systems further underscores its significance in synthetic research.
Overview of N-oxidation in Pyridine Derivatives for Research Applications
The conversion of a pyridine to a pyridine N-oxide is a fundamental transformation in heterocyclic chemistry. This reaction modifies the electronic nature of the pyridine ring, making it more susceptible to certain substitution reactions that are difficult to achieve with the parent pyridine. researchgate.net N-oxidation deactivates the nitrogen atom towards electrophiles while simultaneously activating the ring's ortho and para positions for both electrophilic and nucleophilic attack. chemtube3d.com This altered reactivity provides a powerful tool for the synthesis of substituted pyridines. researchgate.net
The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. nih.gov Other oxidizing systems include hydrogen peroxide in acetic acid or in the presence of metal catalysts. chemtube3d.comresearchgate.net The choice of reagent can be critical to ensure chemoselectivity, especially in substrates with multiple oxidizable functional groups. acs.org
| Oxidizing Agent/System | Description |
| Peroxy Acids (e.g., m-CPBA) | A widely used and effective reagent for the N-oxidation of pyridines. nih.gov |
| Hydrogen Peroxide/Acetic Acid | A classic and cost-effective method for pyridine oxidation. chemtube3d.com |
| Hydrogen Peroxide/Metal Catalysts | Systems using catalysts like rhenium or titanium can offer high efficiency and chemoselectivity under mild conditions. researchgate.net |
| Sodium Percarbonate | An efficient oxygen source for N-oxidation in the presence of rhenium-based catalysts. researchgate.net |
| Urea-Hydrogen Peroxide (UHP) | A stable, solid-phase oxidant used for various oxidations, including N-oxidation of nitrogen heterocycles. researchgate.net |
Following functionalization of the ring, the N-oxide group can often be removed (deoxygenated) using reducing agents like phosphorus trichloride (B1173362) or zinc dust, restoring the pyridine ring. scripps.edu This "protecting-activating" strategy makes N-oxidation a vital process for the synthesis of complex pyridine derivatives that might otherwise be inaccessible.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYRICYRDFLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009106 | |
| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90037-89-1, 677763-18-7 | |
| Record name | 6-Hydroxynicotinic acid N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis of 6-Hydroxyisonicotinic Acid N-oxide
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's constitution.
In ¹H NMR spectroscopy, the protons on the aromatic ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts would be dependent on the solvent used. For instance, in DMSO-d₆, the protons of nicotinic acid N-oxide resonate at specific downfield shifts due to the solvent's polarity and the electronic effects of the N-oxide and carboxyl groups. rsc.org
For ¹³C NMR spectroscopy, the carbon atoms of the pyridine (B92270) ring and the carboxyl group will exhibit characteristic chemical shifts. The N-oxide group generally causes a significant downfield shift for the alpha and gamma carbons relative to the nitrogen, while the beta carbons are less affected. The carboxyl carbon is expected to resonate at the downfield end of the spectrum, typically above 160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.4 | --- |
| C-2 | 138 - 142 | --- |
| H-3 | 7.2 - 7.6 | --- |
| C-3 | 125 - 129 | --- |
| C-4 | 130 - 134 | 164 - 168 |
| H-5 | 7.4 - 7.8 | --- |
| C-5 | 127 - 131 | --- |
| C-6 | --- | 158 - 162 |
| -COOH | 12.0 - 14.0 (exchangeable) | 165 - 170 |
| -OH | 9.0 - 11.0 (exchangeable) | --- |
This table is generated based on data from analogous compounds and general NMR principles.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C=O, N-O, C=C, and C-N bonds.
A study on the oxidation of nicotinic acid to its N-oxide showed a strong peak in the 1640-1680 cm⁻¹ range, confirming the formation of the product. researchgate.net Research on deprotonated 6-hydroxynicotinic acid using infrared multiple-photon dissociation (IRMPD) spectroscopy has provided insights into the vibrational frequencies of a closely related species. ru.nl The combination of these findings with general IR data for organic functional groups allows for a detailed prediction of the IR spectrum of this compound. mdpi.com
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| O-H (Phenolic) | Stretching | 3200-3600 | Broad, Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |
| C=C (Aromatic Ring) | Stretching | 1450-1600 | Medium to Weak |
| N-O | Stretching | 1200-1300 | Strong |
| C-O (Phenolic) | Stretching | 1180-1260 | Strong |
| O-H | Bending | 1300-1440 | Medium |
This table is a compilation of expected values based on established IR spectroscopy principles and data from related compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the pyridine ring in this compound. The UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions.
In mechanistic studies, UV-Vis spectroscopy can be employed to monitor the formation or consumption of the compound in a reaction. For example, the oxidation of nicotinic acid to nicotinic acid N-oxide can be followed by observing the appearance of a characteristic absorption maximum (λ_max) around 254 nm for the N-oxide product. researchgate.net Furthermore, UV-Vis spectroscopy is utilized to study the binding of substrate analogues to enzymes. In studies of 6-hydroxynicotinic acid 3-monooxygenase, the binding of a substrate analogue was monitored by observing perturbations in the flavin absorbance spectrum of the enzyme, though the analogue itself absorbed strongly at the wavelengths used for monitoring NADH oxidation. nih.gov The electronic transitions in the pyridine group are well-documented and typically show two absorption peaks corresponding to the n→π* and π→π* transitions. ikm.org.my
Theoretical and Computational Chemistry of 6 Hydroxyisonicotinic Acid N Oxide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like 6-hydroxyisonicotinic acid N-oxide. While specific calculations for this exact molecule are not extensively documented in publicly available literature, we can infer its properties by examining studies on closely related substituted pyridine (B92270) N-oxides.
The electronic nature of the pyridine N-oxide ring is significantly influenced by the substituents it carries. The N-oxide group itself is a strong π-donor and σ-acceptor, leading to a complex interplay of electronic effects. The hydroxyl (-OH) group at the 6-position and the carboxylic acid (-COOH) group at the 4-position further modulate the electron distribution within the aromatic ring.
DFT calculations on related pyridine derivatives have been used to determine key reactivity descriptors. niscair.res.in These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. For pyridine N-oxides, electrophilic substitution is generally favored at the 4-position due to the resonance contribution of the N-oxide group, which increases electron density at this position. bhu.ac.in However, the presence of the carboxylic acid group at the 4-position in this compound would deactivate this position towards electrophilic attack and direct it to other positions on the ring. Nucleophilic substitution, on the other hand, is often facilitated at the 2- and 6-positions. quimicaorganica.orgchemtube3d.com
The following table summarizes the calculated N-O bond lengths and Mulliken charge on the nitrogen atom for pyridine N-oxide and some of its substituted derivatives, providing a basis for estimating these values for this compound.
| Compound | Substituent | N-O Bond Length (Å) | Mulliken Charge on N |
| Pyridine N-oxide | - | 1.290 | +0.35 |
| 4-Nitropyridine N-oxide | 4-NO₂ | 1.278 | +0.38 |
| 4-Methylpyridine N-oxide | 4-CH₃ | 1.294 | +0.33 |
Data extrapolated from computational studies on substituted pyridine N-oxides. The exact values for this compound would require specific calculations.
Tautomerism Studies in Hydroxylated Pyridine N-oxides
One of the most fascinating aspects of hydroxylated pyridine N-oxides is their ability to exist in different tautomeric forms. This phenomenon is crucial as the different tautomers can exhibit distinct chemical and physical properties.
Energetics of Hydroxy-Oxo Tautomerization in Gas and Condensed Phases
This compound can theoretically exist in equilibrium between its hydroxy form (enol) and its oxo form (keto or pyridone). This tautomerization involves the migration of a proton from the hydroxyl group to the N-oxide oxygen or the ring nitrogen.
Computational studies on 2-hydroxypyridine (B17775) N-oxide have shown that the 1-hydroxypyridin-2-one tautomer (the oxo form) is the more stable form, both in solution and in the solid state. rsc.org This preference is attributed to the formation of a strong C=O bond and the preservation of aromaticity in the pyridone ring. chemtube3d.com The relative stability of the tautomers is influenced by the solvent, with polar solvents tending to favor the more polar oxo form.
The tautomeric equilibrium can be quantified by the tautomerization constant, KT, which is the ratio of the concentration of the oxo form to the hydroxy form. The Gibbs free energy of tautomerization (ΔGtaut) is related to KT and provides a measure of the relative stability of the two forms.
| Tautomerization Reaction | Phase | ΔGtaut (kcal/mol) | Favored Tautomer |
| 2-Hydroxypyridine ⇌ 2-Pyridone | Gas Phase | ~ -7 to -10 | 2-Pyridone |
| 2-Hydroxypyridine ⇌ 2-Pyridone | Aqueous Solution | ~ -12 to -15 | 2-Pyridone |
Data based on computational studies of 2-hydroxypyridine tautomerism. The values for this compound may differ due to the influence of the carboxylic acid group.
Influence of Substituents on Tautomeric Equilibria
Substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the oxo form, while electron-donating groups can shift the equilibrium towards the hydroxy form, although the oxo form generally remains predominant. chemrxiv.org
Molecular Dynamics Simulations of Intermolecular Interactions
MD simulations of pyridine N-oxide in water have shown that the N-oxide group is a strong hydrogen bond acceptor, forming stable hydrogen bonds with water molecules. arxiv.org The hydroxyl and carboxylic acid groups of this compound would also participate in extensive hydrogen bonding with water, influencing its solubility and conformational preferences.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For this compound, several types of reactions can be computationally investigated.
One important class of reactions for pyridine N-oxides is nucleophilic substitution. Computational studies have shown that these reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atoms at the 2- or 4-positions. quimicaorganica.orgchemtube3d.com The N-oxide group activates the ring towards nucleophilic attack. bhu.ac.in
Another area of interest is the reduction of the N-oxide group. DFT calculations have been used to study the reduction mechanisms of aromatic N-oxides by various reducing agents. acs.orgresearchgate.netsigmaaldrich.com These studies have identified the rate-limiting steps and the role of protonation and electron transfer in the reduction process.
For this compound, computational studies could be employed to investigate its decarboxylation, the reactivity of its hydroxyl group, and its potential to act as a ligand for metal ions. The insights gained from such studies would be invaluable for understanding its chemical behavior and for exploring its synthetic utility.
No Sufficient Information Found for "this compound"
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient information to generate an article focusing solely on the chemical compound “this compound” as per the detailed outline provided.
The extensive body of research in this area is centered on the related compound, 6-hydroxynicotinic acid , and its pivotal role in the microbial degradation of pyridine derivatives. The provided outline, including topics such as the role of N-oxidation in bacterial nicotinic acid catabolism, the characterization of hydroxynicotinate monooxygenases like NicC, enzyme-substrate binding dynamics, decarboxylative hydroxylation mechanisms, and flavin-dependent catalysis, directly corresponds to the well-documented enzymatic and biochemical studies of 6-hydroxynicotinic acid .
Should the focus of the article be shifted to 6-hydroxynicotinic acid , the provided outline would serve as an excellent framework for a thorough and informative scientific piece based on the wealth of available research.
Insufficient Published Research Hinders Full Elucidation of this compound in Enzymatic Studies
The following sections synthesize the current understanding of related enzymatic processes, which provides a foundational context for potential future research into this compound.
Coordination Chemistry and Material Science Applications of Pyridine N Oxides
Advanced Materials Research utilizing Pyridine (B92270) N-oxide Ligands
The unique electronic and structural properties of transition metal complexes with pyridine N-oxide ligands make them valuable in materials science for creating advanced materials with specific magnetic or optical properties. ontosight.ai Research in this area is active, exploring applications in sensors and electronic devices. While this is a promising field for the broader class of pyridine N-oxide compounds, specific research focusing on the integration of 6-Hydroxyisonicotinic acid N-oxide into advanced materials has not been reported in the reviewed literature.
Synthesis and Research on 6 Hydroxyisonicotinic Acid N Oxide Derivatives and Analogues
Structure-Reactivity Relationships in Substituted Pyridine (B92270) N-oxides
The reactivity of pyridine N-oxides is intricately linked to their electronic and structural properties, which are, in turn, influenced by the nature and position of substituents on the pyridine ring. The N-oxide group itself significantly alters the electron distribution within the aromatic ring compared to the parent pyridine. It acts as a strong electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also being an inductively withdrawing group. youtube.com This dual nature makes pyridine N-oxides reactive towards both electrophiles and nucleophiles. youtube.comscripps.edu
The introduction of substituents further modulates this reactivity. Electron-donating groups (EDGs) enhance the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, favoring nucleophilic substitution. researchgate.net The position of the substituent is also critical. For instance, a substituent at the 4-position will have a more pronounced electronic effect on the 2- and 6-positions through resonance.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to analyze the influence of substituents on the geometry and redox properties of pyridine N-oxides. researchgate.net These studies have shown that strong electron-withdrawing substituents increase the electron affinity of the molecule. researchgate.net The reactivity of pyridine N-oxides can be significantly higher than that of similarly basic pyridines in certain reactions, a phenomenon sometimes referred to as "supernucleophilicity". researchgate.net
| Substituent Type | Effect on Ring Electron Density | Favored Reaction Type | Impact on N-O Bond |
|---|---|---|---|
| Electron-Donating Group (EDG) | Increases | Electrophilic Substitution | Lengthens |
| Electron-Withdrawing Group (EWG) | Decreases | Nucleophilic Substitution | Shortens |
Design and Synthesis of Mechanistic Probes for Biochemical Pathways
6-Hydroxyisonicotinic acid N-oxide and its analogues serve as valuable scaffolds for designing and synthesizing mechanistic probes to investigate biochemical pathways. Their structural similarity to endogenous molecules allows them to interact with enzymes and other biological targets, providing insights into reaction mechanisms.
A notable example is the study of flavin-dependent monooxygenases. The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netwooster.eduacs.org By synthesizing and studying analogues of 6-HNA, such as 6-hydroxynicotinaldehyde (B33801), researchers can probe the active site of the enzyme and elucidate the roles of specific functional groups in substrate binding and catalysis. researchgate.netwooster.eduacs.org For instance, the weak binding of the neutral analogue 6-hydroxynicotinaldehyde compared to the substrate 6-HNA highlights the importance of the carboxylic acid group for recognition by the enzyme. researchgate.netwooster.eduacs.org
Furthermore, the synthesis of isotopically labeled derivatives or compounds with strategically placed functional groups can help to trap intermediates or map the active site of an enzyme. The crystal structure of a variant of NicC bound to a substrate analogue, 2-mercaptopyridine, has provided valuable mechanistic details about the decarboxylative hydroxylation reaction. nih.govnih.gov These studies are crucial for understanding enzyme function and can guide the development of enzyme inhibitors.
| Probe Type | Biochemical Target | Information Gained | Reference |
|---|---|---|---|
| Substrate Analogues (e.g., 6-hydroxynicotinaldehyde) | 6-hydroxynicotinate 3-monooxygenase (NicC) | Substrate binding requirements and active site mapping. | researchgate.netwooster.eduacs.org |
| Inhibitors (e.g., 2-mercaptopyridine) | 6-hydroxynicotinate 3-monooxygenase (NicC) | Enzyme mechanism and active site conformation. | nih.govnih.gov |
| N-oxide containing drugs | Leishmania cysteine protease | Dual action of NO generation and enzyme inhibition. | nih.gov |
Exploration of Novel Heterocyclic Systems based on this compound Scaffold
The this compound scaffold provides a versatile starting point for the synthesis of novel and complex heterocyclic systems. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, the N-oxide, and the pyridine ring itself—allows for a wide range of chemical transformations.
Synthetic strategies often involve multi-step sequences that can include domino reactions, click chemistry, and cycloadditions to build intricate molecular architectures. nih.gov For example, the functional groups on the this compound ring can be modified to introduce other reactive handles, which can then participate in ring-forming reactions. This approach has been used to synthesize various fused and bridged heterocyclic compounds. researchgate.net The development of efficient synthetic routes to these novel systems is an active area of research, with the goal of creating compounds with unique structural and electronic properties that may lead to new applications in materials science and medicinal chemistry. nih.gov
Regioisomeric Studies (e.g., 2-Hydroxyisonicotinic Acid N-oxide) for Comparative Research
Comparative studies between this compound and its regioisomers, such as 2-hydroxyisonicotinic acid N-oxide, are essential for understanding how the relative positions of functional groups influence the molecule's properties and reactivity. While both are derivatives of isonicotinic acid N-oxide, the placement of the hydroxyl group at the 2- versus the 6-position leads to significant differences in their electronic and steric environments.
These differences can manifest in their reactivity towards various reagents and in their interactions with biological systems. For example, the proximity of the hydroxyl group to the nitrogen in the 2-hydroxy isomer can lead to intramolecular hydrogen bonding, which can affect its acidity, solubility, and chelating properties. In contrast, the 6-hydroxy isomer lacks this direct intramolecular interaction.
Future Directions in 6 Hydroxyisonicotinic Acid N Oxide Research
Advanced Biocatalytic Systems for Derivatization
The generation of novel derivatives from a parent compound is crucial for exploring its full therapeutic and industrial potential. Biocatalysis, the use of natural catalysts like enzymes, offers a highly specific, efficient, and environmentally friendly alternative to traditional synthetic chemistry. Future research into 6-hydroxyisonicotinic acid N-oxide will likely focus on harnessing and engineering advanced biocatalytic systems.
Enzymes such as peroxygenases and monooxygenases are of particular interest. Studies have demonstrated that peroxygenases can be used for the preparative-scale oxygenation of various N-heterocycles. nih.gov These enzymes have been shown to hydroxylate side chains of pyridine (B92270) rings and, in some cases, produce N-oxides as byproducts or major products. nih.gov This existing capability suggests a strong potential for discovering or engineering these enzymes to specifically act on the this compound scaffold, potentially adding new hydroxyl groups or other functionalities to create a library of novel compounds.
Furthermore, the enzymatic reduction of N-oxides is a known biological transformation. nih.govacs.org Many heteroaromatic N-oxides are reduced by enzymes in vivo, a characteristic exploited in the design of hypoxia-activated prodrugs. nih.govnih.gov Whole-cell biocatalysts, such as Saccharomyces cerevisiae, have long been known to perform bioreduction of pyridine N-oxide. nih.gov Future work could explore libraries of microbial enzymes, like reductases, to selectively reduce the N-oxide group under specific conditions, providing a biocatalytic route back to the parent pyridine or to intermediate reactive species that can be further modified.
The development of these biocatalytic systems will enable the synthesis of derivatives that are difficult to produce through conventional chemical methods, opening new avenues for research into their biological activities.
Table 1: Potential Biocatalytic Transformations for this compound Derivatization
| Enzyme Class | Potential Reaction on Scaffold | Desired Outcome |
|---|---|---|
| Monooxygenases/ Peroxygenases | Hydroxylation of the pyridine ring | Generation of poly-hydroxylated derivatives with altered solubility and binding properties. nih.gov |
| Reductases | Reduction of the N-oxide group | Controlled conversion to the corresponding pyridine or generation of reactive intermediates for further functionalization. nih.govnih.gov |
| Transferases | Glycosylation or methylation of the hydroxyl group | Modification of bioavailability and interaction with biological targets. |
Integration of Omics Technologies in Metabolic Pathway Elucidation
Understanding how this compound is metabolized by living organisms is fundamental to evaluating its potential as a therapeutic agent or its environmental impact. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling complex metabolic pathways. nih.govmdpi.com
The microbial metabolism of pyridine derivatives is known to be diverse, with different organisms utilizing distinct enzymatic pathways. nih.gov The rate and route of degradation often depend on the specific substituents on the pyridine ring. nih.gov For example, extensive research on the degradation of nicotinic acid (a structural relative) in bacteria like Pseudomonas putida has led to the identification of a complete gene cluster (the nic cluster) responsible for its breakdown. researchgate.net
A similar integrated omics strategy can be applied to this compound:
Genomics & Transcriptomics: By exposing microorganisms to this compound, researchers can identify gene clusters that are upregulated in response. This would point to the potential enzymes involved in its catabolism, analogous to the nic genes in nicotinic acid metabolism. researchgate.net
Proteomics: This approach would identify the specific proteins and enzymes that are produced by the organism when processing the compound, confirming the functional expression of the genes identified through genomics.
Metabolomics: This is arguably the most direct of the omics technologies for this purpose. By using analytical techniques like high-resolution mass spectrometry, scientists can track the appearance of downstream metabolites in cells or biofluids. nih.gov This provides a real-time snapshot of the metabolic fate of the parent compound, allowing for the identification of the entire degradation pathway.
This multi-omics approach will provide a holistic understanding of how this compound is processed, identifying key enzymes, intermediates, and final breakdown products, which is critical information for any future development.
Table 2: Application of Omics Technologies to this compound Research
| Omics Technology | Key Question Addressed | Example Application |
|---|---|---|
| Genomics | What genes are involved in the compound's metabolism? | Sequencing microbial genomes to find catabolic gene clusters similar to the nic cluster. researchgate.net |
| Transcriptomics | Which metabolic pathway genes are activated by the compound? | Using RNA-Seq to measure changes in gene expression in cells upon exposure to the compound. |
| Proteomics | Which enzymes are actively breaking down the compound? | Identifying the specific enzymes present when the compound is being metabolized using mass spectrometry. |
| Metabolomics | What are the breakdown products (metabolites)? | Tracking the parent compound and its metabolites in urine or cell culture over time. nih.gov |
Rational Design of Enzyme Modulators based on N-oxide Scaffolds
The rational, structure-based design of enzyme inhibitors and modulators is a cornerstone of modern drug discovery. 182.160.97researchgate.net This approach uses detailed knowledge of an enzyme's three-dimensional structure and its active site to design molecules that bind with high affinity and specificity. The this compound structure represents an attractive scaffold for such design efforts due to its unique chemical properties.
Pyridine N-oxides possess a highly polar N⁺-O⁻ bond, making them strong hydrogen bond acceptors and altering the electron distribution of the aromatic ring compared to their parent pyridines. nih.govacs.org These properties can be exploited to achieve specific interactions within an enzyme's active site. Research has shown that chiral pyridine N-oxides can function as effective nucleophilic organocatalysts, highlighting the reactivity of the N-oxide oxygen. acs.org
The future of research in this area involves using the this compound scaffold as a starting point for designing modulators for specific enzyme targets. A prime example of this strategy is the development of enamine N-oxides as hypoxia-activated prodrugs. nih.govacs.org In this elegant design, the N-oxide group is not just a passive part of the scaffold but is the key functional trigger, designed to be reduced by enzymes specifically in the low-oxygen environment of tumors. nih.govacs.org
This concept can be expanded to other enzyme targets. For instance, by studying the crystal structure of an enzyme like 6-hydroxynicotinic acid 3-monooxygenase (NicC) with its substrate or analogues, researchers gain crucial insights into the binding interactions. nih.gov This structural information can then be used in computational models to dock the this compound scaffold into the active site. Synthetic chemists can then create derivatives with modified side chains to optimize these interactions, leading to the development of potent and selective enzyme inhibitors. The rational design process allows for the fine-tuning of a compound's properties to reduce off-target effects and improve efficacy. 182.160.97frontiersin.org
Q & A
How does the N-oxide group in 6-hydroxyisonicotinic acid N-oxide influence its electronic properties and stability?
Basic Research Focus : Understanding substituent effects on resonance and field stabilization.
Methodological Answer :
The N-oxide group significantly impacts electronic stabilization through resonance and field effects. Computational studies (e.g., G3MP2 level) on analogous pyridine N-oxides show that the N-oxide increases gas-phase acidity (ΔHacid) by ~10 kcal/mol compared to benzoic acid. Resonance (σR = -0.35) and field (σF = 1.01) parameters derived from Taft equations indicate dominant field stabilization of carboxylate anions, with moderate π-donation destabilizing effects . For experimental validation, UV-Vis and IR spectroscopy can track electronic transitions and bonding changes (e.g., λmax at 254 nm for N→O transitions, IR peaks at 1640–1680 cm⁻¹) .
What synthetic routes are feasible for this compound, and how can purity be optimized?
Basic Research Focus : Synthesis and purification strategies.
Methodological Answer :
Synthesis routes for structurally similar compounds (e.g., isonicotinic acid N-oxide) involve oxidation of the parent acid or substituted pyridines using peroxomonosulfate in acidic media, achieving ~88% yield . Key steps include:
- Oxidation : Use peroxomonosulfate under controlled pH (acidic aqueous medium) to avoid over-oxidation .
- Purification : Column chromatography (silica gel, Sephadex LH 20) and recrystallization to isolate the N-oxide.
- Purity Validation : HPLC with UV detection (λmax ~254 nm) and mass spectrometry (expected molecular ion at m/z 155.1 for C₆H₅NO₄) .
How can the antitubercular activity of this compound be systematically evaluated against multidrug-resistant (MDR) strains?
Advanced Research Focus : Pharmacological profiling and mechanism of action.
Methodological Answer :
- In vitro Assays :
- Determine minimum inhibitory concentrations (MICs) using microbroth dilution against Mycobacterium tuberculosis strains (drug-sensitive, MDR, XDR). For analogs like isonicotinic acid N-oxide, MICs range from 0.22 µM (drug-sensitive) to 56.19 µM (XDR) .
- Validate target engagement via enzymatic inhibition assays (e.g., enoyl-ACP reductase (InhA) activity) .
- Computational Studies :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to InhA. Compare interactions (hydrogen bonds, hydrophobic contacts) with known inhibitors like isoniazid .
- Pharmacokinetics : Use in silico tools (e.g., SwissADME) to predict oral bioavailability and hepatotoxicity risks .
What analytical techniques resolve contradictions in reported stability data for pyridine N-oxide derivatives?
Advanced Research Focus : Data reconciliation and error analysis.
Methodological Answer :
Discrepancies in stability data (e.g., thermal decomposition products) arise from variations in experimental conditions. To address this:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under controlled atmospheres (N₂ vs. O₂).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., nitrogen oxides, CO) .
- Controlled Replicates : Repeat experiments with standardized protocols (e.g., heating rate: 10°C/min, sample mass: 5 mg) to minimize variability .
How can computational modeling predict the supramolecular assembly of this compound in crystal structures?
Advanced Research Focus : Crystal engineering and intermolecular interactions.
Methodological Answer :
Supramolecular synthons (e.g., hydrogen-bonding motifs) can be predicted using:
- Cambridge Structural Database (CSD) : Analyze similar N-oxide structures (e.g., nicotinic acid N-oxide) to identify common packing motifs (e.g., carboxylate-O⋯H-N-oxide interactions) .
- Density Functional Theory (DFT) : Calculate interaction energies for dimeric or trimeric clusters.
- X-ray Diffraction : Validate predictions experimentally; compare observed vs. simulated powder patterns .
What precautions are critical when handling this compound in laboratory settings?
Basic Research Focus : Safety protocols and hazard mitigation.
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/decomposition products (e.g., nitrogen oxides) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite), then dispose as hazardous waste .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic anhydrides to prevent exothermic reactions .
How do solvent effects influence the reaction kinetics of this compound in oxidation reactions?
Advanced Research Focus : Solvent-solute interactions and kinetic profiling.
Methodological Answer :
- Kinetic Studies : Conduct stopped-flow spectrophotometry in varying solvents (e.g., water, DMSO) to measure rate constants (kobs). For analogous N-oxides, aqueous acidic media enhance protonation, accelerating oxidation .
- Solvent Parameters : Correlate rates with Kamlet-Taft parameters (α = hydrogen-bond acidity, β = basicity) to quantify solvent effects .
- Isotopic Labeling : Use D₂O to assess H/D exchange impacts on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
